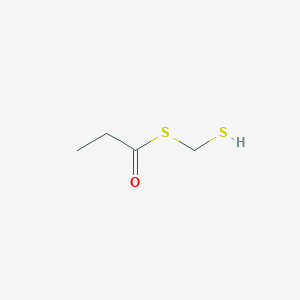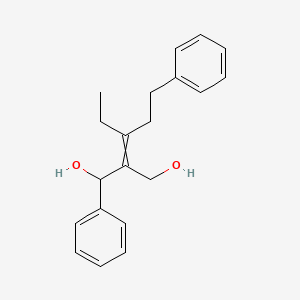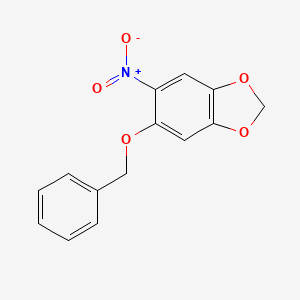![molecular formula C18H22ClN3 B12603034 1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine CAS No. 918480-94-1](/img/structure/B12603034.png)
1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine is a chemical compound that features a piperazine ring substituted with a chloropyridinylmethyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 1-phenylethylpiperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with cellular receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine
- 1-[(6-Chloropyridin-3-yl)methyl]piperazine
- 1-[(6-Chloropyridin-3-yl)methyl]pyrrolidin-3-ol
Uniqueness
1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloropyridinyl and phenylethyl groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
918480-94-1 |
|---|---|
Molecular Formula |
C18H22ClN3 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine |
InChI |
InChI=1S/C18H22ClN3/c1-15(17-5-3-2-4-6-17)22-11-9-21(10-12-22)14-16-7-8-18(19)20-13-16/h2-8,13,15H,9-12,14H2,1H3 |
InChI Key |
VHURPGCGSRKTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)


![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)

![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)


![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
